molecular formula C9H11N3 B13933718 N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine CAS No. 102839-57-6

N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine

Cat. No.: B13933718
CAS No.: 102839-57-6
M. Wt: 161.20 g/mol
InChI Key: KPHYDUYEZOVMPO-UHFFFAOYSA-N
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Description

N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused to a pyridine ring, forming a unique structure that is of significant interest in medicinal chemistry and pharmaceutical research. The presence of nitrogen atoms in the heterocyclic rings contributes to its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of 2-bromo-5-iodopyridine with a suitable amine can yield the desired pyrrolopyridine core . The reaction conditions often involve the use of bases such as cesium carbonate in solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives

Scientific Research Applications

N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it can bind to the active site of enzymes, inhibiting their activity and affecting downstream signaling pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine is unique due to its specific arrangement of nitrogen atoms and the presence of a dimethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

102839-57-6

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

N,1-dimethylpyrrolo[3,2-c]pyridin-4-amine

InChI

InChI=1S/C9H11N3/c1-10-9-7-4-6-12(2)8(7)3-5-11-9/h3-6H,1-2H3,(H,10,11)

InChI Key

KPHYDUYEZOVMPO-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC2=C1C=CN2C

Origin of Product

United States

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